2-Amino-6-chloronicotinonitrile

Übersicht

Beschreibung

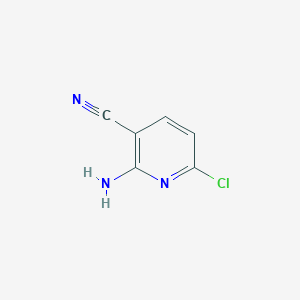

2-Amino-6-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the second position and a chlorine atom at the sixth position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-6-chloronicotinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride with trifluoroacetic anhydride in the presence of pyridine . The reaction is typically carried out in dioxane at room temperature.

Industrial Production Methods

Industrial production methods for this compound often involve multi-component reactions. For example, a one-pot multi-component reaction using arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of tetrabutyl ammonium bromide as a catalyst in an aqueous medium has been reported . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-chloronicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include trifluoroacetic anhydride, pyridine, and ammonium acetate. Reaction conditions typically involve moderate temperatures and the use of solvents like dioxane and aqueous media .

Major Products Formed

Major products formed from reactions involving this compound include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

2-Amino-6-chloronicotinonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-6-chloronicotinonitrile involves its interaction with various molecular targets and pathways. For example, it can act as a precursor in the biosynthesis of 2-chloronicotinic acid through nitrilase-catalyzed hydrolysis . The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of biologically active molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Amino-6-chloronicotinonitrile include:

- 2-Amino-6-chloroisonicotinonitrile

- 2-Amino-6-chloro-4-methylnicotinonitrile

- 2-Amino-6-chloropyridine-3,5-dicarbonitrile

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Biologische Aktivität

2-Amino-6-chloronicotinonitrile (CAS Number: 52471-07-5) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₆H₄ClN₃

- Molecular Weight : 159.57 g/mol

The compound features an amino group at the second position and a chlorine atom at the sixth position on the pyridine ring, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In several studies, it has been tested against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study evaluated its cytotoxic effects on various cancer cell lines, revealing promising results.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 8.01 ± 0.5 | |

| MCF-7 (Breast) | 16.20 ± 1.3 | |

| HeLa (Cervical) | 10.50 ± 0.4 |

The compound showed significant cytotoxicity against breast cancer cell lines, with IC₅₀ values indicating its potency relative to standard chemotherapeutic agents like Doxorubicin.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets in cells. For example, it may modulate enzyme activity or influence cellular signaling pathways due to its structural features, which allow it to participate in various chemical reactions such as:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles.

- Oxidation and Reduction Reactions : The amino group may engage in redox processes.

These reactions can lead to the formation of more complex molecules that might enhance or alter biological activity.

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal explored the antimicrobial efficacy of various derivatives of chlorinated nicotinonitriles, including this compound. The results indicated that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity Analysis : In a comparative study assessing the cytotoxic effects of several nicotinonitriles on cancer cell lines, this compound demonstrated superior activity against MDA-MB-231 cells compared to other derivatives, highlighting its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

2-amino-6-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPHIMYWMOWYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604988 | |

| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52471-07-5 | |

| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.